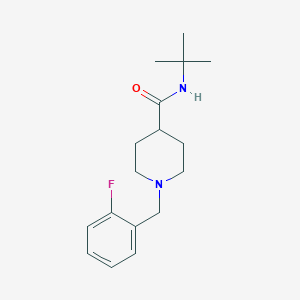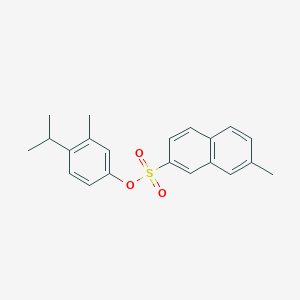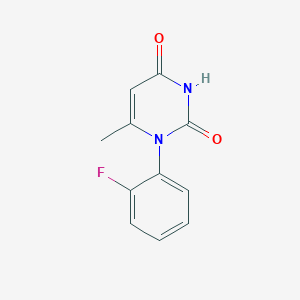
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This chemical compound is also known as TAK-659, and it belongs to the class of piperidinecarboxamide compounds.
作用機序
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide inhibits the activity of BTK by binding to its active site. BTK is a critical enzyme that regulates various cellular processes, including cell proliferation, survival, and differentiation. The inhibition of BTK activity leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects. It has been found that this compound inhibits the growth of cancer cells by inducing apoptosis. Furthermore, it has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is its selectivity towards BTK. This compound has been found to be highly selective towards BTK, which makes it a potential candidate for the treatment of various cancers. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide. One of the significant directions is the development of more efficient synthesis methods that can increase the yield of the product. Furthermore, the potential of this compound in the treatment of various inflammatory diseases needs to be explored further. Additionally, the development of more potent analogs of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide can lead to the discovery of more effective drugs for the treatment of cancer and other diseases.
Conclusion:
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound has been extensively studied in the field of oncology, and it has been found to inhibit the growth of cancer cells by targeting the BTK pathway. Furthermore, it has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. The development of more efficient synthesis methods and more potent analogs of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide can lead to the discovery of more effective drugs for the treatment of cancer and other diseases.
合成法
The synthesis of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-fluorobenzylamine in the presence of a catalyst. The reaction takes place at a temperature of 100-110°C, and the yield of the product is around 60-70%.
科学的研究の応用
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied in various scientific research domains. One of the significant applications of this compound is in the field of oncology. It has been found that N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide inhibits the growth of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the survival and proliferation of cancer cells, and the inhibition of this pathway leads to the death of cancer cells.
特性
IUPAC Name |
N-tert-butyl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-17(2,3)19-16(21)13-8-10-20(11-9-13)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYDMIKGGAQALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(2-fluorobenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)




![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)
![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)